molecular formula C7H6FN B3026817 3-Ethenyl-5-fluoropyridine CAS No. 1133879-69-2

3-Ethenyl-5-fluoropyridine

Cat. No. B3026817
CAS RN: 1133879-69-2
M. Wt: 123.13
InChI Key: BRZOWWLQQFFSLC-UHFFFAOYSA-N
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Description

3-Ethenyl-5-fluoropyridine is a chemical compound with the molecular formula C7H6FN . It is used in laboratory settings .


Synthesis Analysis

The synthesis of substituted pyridines, such as 3-Ethenyl-5-fluoropyridine, involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . The reaction involves photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers .


Molecular Structure Analysis

The molecular structure of 3-Ethenyl-5-fluoropyridine is represented by the formula C7H6FN . The structure is based on a pyridine scaffold, which is a simple six-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethenyl-5-fluoropyridine are complex and involve various steps. For instance, the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates involves an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .

Scientific Research Applications

Fluorination Reactions and Synthetic Methods

Researchers use 3-Ethenyl-5-fluoropyridine as a building block for various synthetic pathways, including:

Availability:

3-Ethenyl-5-fluoropyridine is commercially available from multiple suppliers .

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could suggest that 3-Ethenyl-5-fluoropyridine interacts with its targets in a unique manner, potentially leading to different biochemical changes.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, including f 18 substituted pyridines for local radiotherapy of cancer . This suggests that 3-Ethenyl-5-fluoropyridine may also interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the pharmacokinetics of fluoropyrimidines can be erratic and nonlinear when given orally . When given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, the resultant fluoropyrimidine has linear pharmacokinetics . This information might provide some insights into the ADME properties of 3-Ethenyl-5-fluoropyridine.

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .

Action Environment

The synthesis of fluoropyridines is influenced by various factors, including temperature and reaction conditions . These factors could potentially influence the action and stability of 3-Ethenyl-5-fluoropyridine.

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of a single fluorine atom into a molecule can significantly modify its biological properties, and this tool is frequently used during the search of active compounds .

properties

IUPAC Name

3-ethenyl-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZOWWLQQFFSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726205
Record name 3-Ethenyl-5-fluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133879-69-2
Record name 3-Ethenyl-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133879-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethenyl-5-fluoropyridine
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Synthesis routes and methods

Procedure details

A mixture of 7.0 g (0.04 mole) 3-fluoro-5-bromopyridine, 15.3 g (0.048 mole) tributyl(vinyl)stannane, 2.5 g (0.002 mole) tetrakis(triphenylphosphine)palladium in 70 ml toluene was boiled with reflux during 16 hours. Toluene was evaporated with a 30 cm column. The residue was fractionated twice.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

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